molecular formula C34H27F3N2O3 B444384 3-[2-(benzyloxy)phenyl]-11-phenyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-[2-(benzyloxy)phenyl]-11-phenyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B444384
M. Wt: 568.6g/mol
InChI Key: ALUUFLRYCQOAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(benzyloxy)phenyl]-11-phenyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a trifluoroacetyl group, a benzyloxyphenyl group, and a phenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(benzyloxy)phenyl]-11-phenyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a ketone or aldehyde under acidic or basic conditions.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be attached through a nucleophilic substitution reaction, where a benzyloxyphenyl halide reacts with the benzodiazepine core in the presence of a base.

    Final Assembly: The final step involves the coupling of the phenyl group to the benzodiazepine core, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyloxyphenyl group, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders, anxiety, and other conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(benzyloxy)phenyl]-11-phenyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, while the benzyloxyphenyl and phenyl groups can modulate its overall activity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Clonazepam: A benzodiazepine with anticonvulsant properties.

Uniqueness

What sets 3-[2-(benzyloxy)phenyl]-11-phenyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its trifluoroacetyl group, which can significantly alter its chemical and biological properties compared to other benzodiazepines. This unique feature may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C34H27F3N2O3

Molecular Weight

568.6g/mol

IUPAC Name

6-phenyl-9-(2-phenylmethoxyphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C34H27F3N2O3/c35-34(36,37)33(41)39-28-17-9-8-16-26(28)38-27-19-24(20-29(40)31(27)32(39)23-13-5-2-6-14-23)25-15-7-10-18-30(25)42-21-22-11-3-1-4-12-22/h1-18,24,32,38H,19-21H2

InChI Key

ALUUFLRYCQOAEX-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CC=C4)C(=O)C(F)(F)F)C5=CC=CC=C5OCC6=CC=CC=C6

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CC=C4)C(=O)C(F)(F)F)C5=CC=CC=C5OCC6=CC=CC=C6

Origin of Product

United States

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